N-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a dihydropyridine core, a carboxamide group, and substituted phenyl and benzyl groups. Its unique chemical configuration makes it a subject of interest for various scientific research studies.
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the carboxamide group: This step often involves the reaction of the dihydropyridine intermediate with an appropriate isocyanate or by direct amidation using carboxylic acid derivatives.
Substitution reactions: The chloro and fluoro substituents on the phenyl ring are typically introduced through halogenation reactions, while the methylbenzyl group can be attached via Friedel-Crafts alkylation or similar methods.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Its unique chemical properties make it useful in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives and carboxamide-containing compounds. Similar compounds include:
This compound analogs: These compounds have similar core structures but differ in the substituents on the phenyl or benzyl groups.
Dihydropyridine derivatives: Compounds like nifedipine and amlodipine, which are used as calcium channel blockers in cardiovascular therapy.
Carboxamide-containing compounds: Molecules such as thalidomide and lenalidomide, which have therapeutic applications in immunomodulation and cancer treatment.
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridine derivatives, characterized by a pyridine ring and various substituents that enhance its biological activity. The presence of halogen atoms (chlorine and fluorine) and the methylbenzyl group are significant for its pharmacological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical biological pathways. For instance, dihydropyridine derivatives often act as inhibitors of calcium channels, which can influence cardiovascular functions and neuronal excitability .
- Antimicrobial Activity : Some studies suggest that derivatives with similar structures may possess antimicrobial properties. This includes inhibition of bacterial growth and potential effects on biofilm formation .
Anticancer Activity
Several studies have explored the anticancer potential of dihydropyridine derivatives. For example, a related compound demonstrated significant tumor stasis in xenograft models of gastric carcinoma, indicating potential application in cancer therapy . The mechanism is believed to involve the modulation of kinase pathways critical for tumor growth.
Antimicrobial Properties
The compound's structure suggests it may exhibit antimicrobial activity. Research on related compounds has documented their efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against resistant strains .
Case Studies
- Anticancer Efficacy : A study involving a structurally similar dihydropyridine derivative revealed complete tumor stasis in a human gastric carcinoma model following oral administration. This suggests that this compound may have similar therapeutic potential .
- Antimicrobial Testing : In vitro assays conducted on related compounds indicated significant antibacterial activity against Staphylococcus aureus and Enterococcus species, highlighting the importance of structural modifications in enhancing efficacy .
Data Tables
Activity | Compound | MIC (μM) | Notes |
---|---|---|---|
Anticancer | Dihydropyridine derivative | Not specified | Complete tumor stasis observed |
Antimicrobial | Related dihydropyridine derivatives | 15.625 - 125 | Effective against resistant strains |
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-4-2-5-14(10-13)12-24-9-3-6-16(20(24)26)19(25)23-15-7-8-18(22)17(21)11-15/h2-11H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHIHTVWTLGCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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